Cas no 1064286-10-7 (2-Bromo-6-iodobenzenesulfonamide)

2-Bromo-6-iodobenzenesulfonamide 化学的及び物理的性質
名前と識別子
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- 2-Bromo-6-iodobenzenesulfonamide
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- インチ: 1S/C6H5BrINO2S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H,(H2,9,10,11)
- InChIKey: RFPYUTGZZNDKCM-UHFFFAOYSA-N
- ほほえんだ: IC1C=CC=C(C=1S(N)(=O)=O)Br
計算された属性
- せいみつぶんしりょう: 360.82691 g/mol
- どういたいしつりょう: 360.82691 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 251
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68.5
- 疎水性パラメータ計算基準値(XlogP): 1.8
- ぶんしりょう: 361.99
2-Bromo-6-iodobenzenesulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013032786-500mg |
2-Bromo-6-iodobenzenesulfonamide |
1064286-10-7 | 97% | 500mg |
$798.70 | 2023-09-04 | |
Alichem | A013032786-1g |
2-Bromo-6-iodobenzenesulfonamide |
1064286-10-7 | 97% | 1g |
$1504.90 | 2023-09-04 | |
Alichem | A013032786-250mg |
2-Bromo-6-iodobenzenesulfonamide |
1064286-10-7 | 97% | 250mg |
$504.00 | 2023-09-04 |
2-Bromo-6-iodobenzenesulfonamide 関連文献
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-
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-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
8. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
10. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
2-Bromo-6-iodobenzenesulfonamideに関する追加情報
Chemical Profile of 2-Bromo-6-iodobenzenesulfonamide (CAS No. 1064286-10-7)
2-Bromo-6-iodobenzenesulfonamide, identified by the Chemical Abstracts Service Number (CAS No.) 1064286-10-7, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and synthetic biology due to its unique structural and functional properties. This compound belongs to the class of aryl sulfonamides, which are widely recognized for their diverse applications in drug development, agrochemicals, and material science. The presence of both bromine and iodine substituents on the benzene ring introduces a high degree of reactivity, making it a valuable intermediate in various chemical transformations.
The molecular structure of 2-Bromo-6-iodobenzenesulfonamide consists of a benzene ring substituted with a bromine atom at the 2-position and an iodine atom at the 6-position, connected by a sulfonamide group (-SO₂NH₂). This arrangement confers distinct electronic and steric properties to the molecule, which can be exploited in designing novel compounds with tailored biological activities. The sulfonamide moiety is particularly noteworthy, as it is a well-documented pharmacophore in many therapeutic agents, including antibiotics, anti-inflammatory drugs, and anticancer medications.
In recent years, 2-Bromo-6-iodobenzenesulfonamide has been extensively studied for its potential in medicinal chemistry. Researchers have leveraged its reactive sites to develop new scaffolds for drug discovery. For instance, the bromine and iodine atoms can undergo cross-coupling reactions such as Suzuki-Miyaura or Stille couplings, enabling the introduction of diverse functional groups onto the aromatic ring. These reactions are pivotal in constructing complex molecular architectures that may exhibit enhanced biological activity.
One of the most compelling aspects of 2-Bromo-6-iodobenzenesulfonamide is its utility as a precursor in the synthesis of bioactive molecules. The sulfonamide group serves as a hinge point for further derivatization, allowing chemists to modify both the aromatic core and the amide functionality. This flexibility has led to its use in developing kinase inhibitors, which are critical in targeted cancer therapies. Additionally, the compound has been explored in the synthesis of antimicrobial agents, where its ability to interact with biological targets is harnessed to disrupt pathogenic mechanisms.
The reactivity of 2-Bromo-6-iodobenzenesulfonamide also makes it a valuable tool in materials science. For example, its ability to participate in metal-catalyzed reactions has been utilized in the creation of advanced polymers and liquid crystals. These materials exhibit unique properties that are beneficial in optoelectronic devices and nanotechnology applications. The interplay between electronic and steric effects inherent in this compound allows for precise tuning of material characteristics, making it a promising candidate for future innovations.
Recent advancements in computational chemistry have further enhanced the understanding of 2-Bromo-6-iodobenzenesulfonamide's reactivity. Molecular modeling studies have revealed insights into how different substituents influence its interactions with biological targets. These insights are crucial for designing molecules with improved pharmacokinetic profiles and reduced side effects. By integrating experimental data with computational predictions, researchers can accelerate the discovery process and identify lead compounds more efficiently.
The synthesis of 2-Bromo-6-iodobenzenesulfonamide itself is an intriguing challenge due to its structural complexity. Traditional synthetic routes often involve multi-step processes that require careful optimization to ensure high yields and purity. However, recent developments in green chemistry have introduced more sustainable methods for producing this compound. These methods emphasize minimal waste generation and energy efficiency, aligning with global efforts to promote environmentally responsible chemical practices.
In conclusion, 2-Bromo-6-iodobenzenesulfonamide (CAS No. 1064286-10-7) represents a fascinating compound with broad applications across multiple scientific disciplines. Its unique structural features make it an indispensable tool in drug discovery, materials science, and synthetic chemistry. As research continues to uncover new possibilities for this molecule, its significance is expected to grow even further, driving innovation and progress in various fields.
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